molecular formula C9H8N2O3S B1314483 2-(1,3-Oxazol-5-yl)benzenesulfonamide CAS No. 87489-00-7

2-(1,3-Oxazol-5-yl)benzenesulfonamide

Cat. No.: B1314483
CAS No.: 87489-00-7
M. Wt: 224.24 g/mol
InChI Key: QVFXEFVQNJHUSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Oxazol-5-yl)benzenesulfonamide is a compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of the benzenesulfonamide group in the structure enhances its biological activity, making it a compound of interest in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

2-Oxazol-5-yl-benzenesulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties . The compound’s interaction with enzymes such as dihydropteroate synthase prevents the incorporation of para-aminobenzoic acid into dihydrofolic acid, which is crucial for bacterial folic acid synthesis . This inhibition leads to the disruption of bacterial cell growth and replication.

Cellular Effects

The effects of 2-Oxazol-5-yl-benzenesulfonamide on cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, the compound’s antibacterial activity results in the inhibition of cell wall synthesis and protein production This leads to cell death and the prevention of bacterial proliferation

Molecular Mechanism

At the molecular level, 2-Oxazol-5-yl-benzenesulfonamide exerts its effects through specific binding interactions with biomolecules. The compound acts as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria . By binding to the active site of the enzyme, it prevents the normal substrate from accessing the site, thereby inhibiting the enzyme’s activity. This inhibition leads to a decrease in folic acid production, which is essential for DNA synthesis and cell division in bacteria.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Oxazol-5-yl-benzenesulfonamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that the compound maintains its antibacterial activity over extended periods, although its efficacy may decrease slightly due to gradual degradation. In in vitro studies, the compound has demonstrated sustained inhibitory effects on bacterial growth over several days.

Dosage Effects in Animal Models

The effects of 2-Oxazol-5-yl-benzenesulfonamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity to the host organism . At higher doses, toxic effects such as liver and kidney damage have been observed. These adverse effects highlight the importance of determining the optimal dosage that maximizes therapeutic benefits while minimizing toxicity.

Metabolic Pathways

2-Oxazol-5-yl-benzenesulfonamide is involved in several metabolic pathways. It interacts with enzymes such as dihydropteroate synthase, which plays a crucial role in the folic acid synthesis pathway in bacteria The compound’s inhibition of this enzyme disrupts the production of dihydrofolic acid, leading to a decrease in folic acid and subsequent inhibition of DNA synthesis

Transport and Distribution

Within cells and tissues, 2-Oxazol-5-yl-benzenesulfonamide is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its relatively small size and lipophilic nature . It may also interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells. Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, where it exerts its biological effects.

Subcellular Localization

The subcellular localization of 2-Oxazol-5-yl-benzenesulfonamide is critical for its activity and function. The compound has been observed to localize primarily in the cytoplasm of bacterial cells, where it interacts with dihydropteroate synthase . In mammalian cells, the compound may also localize to the nucleus, where it could potentially affect gene expression and other nuclear processes. The presence of specific targeting signals or post-translational modifications may influence the compound’s localization to particular subcellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Oxazol-5-yl)benzenesulfonamide typically involves multiple steps. One common method starts with the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to form 2-methyl-5-phenyloxazole. The oxazole derivative is then subjected to sulfochlorination using thionyl chloride and chlorosulfonic acid, followed by treatment with aqueous ammonia to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and reduce waste. One approach combines the cyclization and sulfochlorination steps in a one-pot reaction, minimizing the use of corrosive reagents and reducing the number of stages .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Oxazol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted oxazole derivatives .

Scientific Research Applications

2-(1,3-Oxazol-5-yl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-Oxazol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. For example, as an inhibitor of human carbonic anhydrase II, it binds to the enzyme’s active site, preventing the conversion of carbon dioxide to bicarbonate. This inhibition reduces intraocular pressure, making it effective in treating glaucoma .

Comparison with Similar Compounds

Similar Compounds

    Aleglitazar: An antidiabetic compound containing an oxazole ring.

    Ditazole: A platelet aggregation inhibitor with an oxazole moiety.

    Mubritinib: A tyrosine kinase inhibitor that includes an oxazole structure.

    Oxaprozin: A COX-2 inhibitor with an oxazole ring.

Uniqueness

2-(1,3-Oxazol-5-yl)benzenesulfonamide is unique due to its combination of the oxazole ring and benzenesulfonamide group, which enhances its biological activity and specificity. This combination makes it a valuable compound in medicinal chemistry for developing new therapeutic agents .

Properties

IUPAC Name

2-(1,3-oxazol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3S/c10-15(12,13)9-4-2-1-3-7(9)8-5-11-6-14-8/h1-6H,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFXEFVQNJHUSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=CO2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001302936
Record name 2-(5-Oxazolyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87489-00-7
Record name 2-(5-Oxazolyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87489-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Oxazolyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,3-Oxazol-5-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2-(1,3-Oxazol-5-yl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
2-(1,3-Oxazol-5-yl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(1,3-Oxazol-5-yl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
2-(1,3-Oxazol-5-yl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
2-(1,3-Oxazol-5-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.